molecular formula C7H6FNO B13651902 1-(4-Fluoropyridin-2-YL)ethanone CAS No. 1060809-37-1

1-(4-Fluoropyridin-2-YL)ethanone

Katalognummer: B13651902
CAS-Nummer: 1060809-37-1
Molekulargewicht: 139.13 g/mol
InChI-Schlüssel: BFJVGJGEHDBZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H6FNO It is characterized by the presence of a fluorine atom attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoropyridin-2-YL)ethanone typically involves the reaction of 4-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

[ \text{4-Fluoropyridine} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

1-(4-Fluoropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoropyridin-2-YL)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoropyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-pyridinyl)ethanone: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

1060809-37-1

Molekularformel

C7H6FNO

Molekulargewicht

139.13 g/mol

IUPAC-Name

1-(4-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H6FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3

InChI-Schlüssel

BFJVGJGEHDBZKY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC=CC(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.